Hydroxyzine Hcl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;/h1-9,21,25H,10-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSVAUIEEPSJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047530 | |
| Record name | Hydroxyzine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2192-20-3, 1244-76-4, 14729-22-7 | |
| Record name | Hydroxyzine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2192-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyzine monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyzine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2-(4-(p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014729227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyzine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYZINE MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA67JF5Q4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action and Receptor Pharmacology
The clinical profile of hydroxyzine (B1673990) is a direct result of its interactions with specific central and peripheral nervous system receptors. Its predominant mechanism is characterized by high-affinity inverse agonism at histamine (B1213489) H1 receptors, which is fundamental to its antihistaminic effects. guidetopharmacology.orgpsychdb.com Furthermore, hydroxyzine engages with other neurotransmitter systems, acting as an antagonist at specific serotonin (B10506), dopamine (B1211576), and adrenergic receptors, which contributes to its broader pharmacological activity. guidetopharmacology.orgdrugbank.com
Histamine H1 Receptor Inverse Agonism
Unlike a traditional antagonist that simply blocks a receptor, hydroxyzine functions as a potent inverse agonist at the histamine H1 receptor. guidetopharmacology.orgnih.gov G-protein-coupled receptors, such as the H1 receptor, can exist in an equilibrium between an inactive (R) and an active (R*) conformational state. Even in the absence of an agonist like histamine, a fraction of H1 receptors maintains a basal level of constitutive activity. guidetopharmacology.orgnih.gov
Inverse agonists, such as hydroxyzine, preferentially bind to and stabilize the inactive conformation of the H1 receptor. guidetopharmacology.org This action shifts the conformational equilibrium away from the active state, leading to a reduction in the receptor's basal activity. nih.govnih.gov This "negative efficacy" not only prevents histamine from binding and activating the receptor but actively dampens the receptor's intrinsic signaling, which is crucial for its therapeutic effects in managing allergic conditions. nih.gov
Hydroxyzine exhibits high potency and selectivity for the histamine H1 receptor. guidetopharmacology.org Its binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Research findings from radioligand binding assays have established a high-affinity profile for hydroxyzine at the human H1 receptor.
Interactive Table: Hydroxyzine H1 Receptor Binding Affinity
| Receptor | Species | Parameter | Value |
|---|---|---|---|
| Histamine H1 | Human | Ki | 2.0 nM |
| Histamine H1 | Human | pKi | 8.7 |
Data sourced from Bioorg Med Chem Lett (2018) 28: 2039-2049 and Mol Pharmacol (2002) 61: 391-9.
In contrast to its high affinity for the H1 receptor, hydroxyzine shows a significantly lower affinity for muscarinic acetylcholine (B1216132) receptors, which distinguishes it from some other first-generation antihistamines and results in a lower incidence of anticholinergic side effects. guidetopharmacology.org Studies have reported Ki values for hydroxyzine at muscarinic receptors in the range of 3,600-30,000 nM.
The mechanism of inverse agonism involves inducing specific conformational changes in the H1 receptor structure. nih.gov Upon binding, an inverse agonist like hydroxyzine locks the receptor into an inactive state. nih.gov This stabilization of the inactive conformation prevents the downstream signaling cascades that are typically initiated by histamine binding. nih.gov
Structural studies on G-protein-coupled receptors reveal that activation involves the rearrangement of key motifs, such as the P5.50-I3.40-F6.44 triad (B1167595) and the CWxP6.50 motif in transmembrane helix 6. Inverse agonists are thought to interfere with these activation-related conformational shifts, effectively holding the receptor in a state that is incapable of coupling with its associated G-protein (Gq/11) and initiating the phospholipase C signaling pathway. For instance, the binding of an inverse agonist can cross-link different transmembrane domains, which stabilizes the receptor in its inactive state and shifts the equilibrium away from activation.
Neurotransmitter Receptor Antagonism and Modulation
In addition to its primary action at H1 receptors, hydroxyzine also functions as an antagonist at other significant neurotransmitter receptors. This multi-receptor activity profile is responsible for some of its other pharmacological effects. drugbank.com
Hydroxyzine has been demonstrated to act as an antagonist at the serotonin 5-HT₂A receptor. guidetopharmacology.orgdrugbank.com This action is considered to contribute to its anxiolytic properties, a feature not typically observed in other antihistamines that lack this specific serotonergic activity. guidetopharmacology.orgdrugbank.com The antagonism at 5-HT₂A receptors modulates serotonergic neurotransmission in the central nervous system.
The pharmacological profile of hydroxyzine includes weak antagonism of the dopamine D₂ receptor. guidetopharmacology.orgdrugbank.com This interaction with the dopaminergic system is another facet of its central nervous system activity.
Hydroxyzine also exhibits antagonist activity at α₁-adrenergic receptors. guidetopharmacology.orgdrugbank.com This interaction can influence the sympathetic nervous system.
Interactive Table: Hydroxyzine Neuroreceptor Binding Affinities
| Receptor | Species | Parameter | Value (nM) |
|---|---|---|---|
| Serotonin 5-HT₂A | Human | Ki | 50 |
| Dopamine D₂ | Human | Ki | 378 |
| Alpha-1 Adrenergic | - | - | Antagonist activity noted |
Data sourced from Bioorg Med Chem Lett (2018) 28: 2039-2049 and other pharmacological studies. guidetopharmacology.orgdrugbank.com
Interaction with GABAergic Systems
Hydroxyzine's mechanism of action is notably distinct from many anxiolytic agents as it does not appear to exert its effects through direct interaction with the gamma-aminobutyric acid (GABA) system. smartcarebhcs.org Unlike benzodiazepines, which are positive allosteric modulators of the GABA-A receptor, hydroxyzine does not enhance the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. droracle.ai Its anxiolytic properties are instead attributed to its potent antagonism of other receptors, such as the histamine H1 and serotonin 5-HT2A receptors. smartcarebhcs.orgpatsnap.com This lack of GABAergic activity distinguishes hydroxyzine from many traditional anxiolytics and means it does not share the same mechanisms of action associated with benzodiazepine (B76468) dependence. smartcarebhcs.orgdroracle.ai
Muscarinic Acetylcholine Receptor Interactions
Hydroxyzine exhibits activity at muscarinic acetylcholine receptors, though the extent of this interaction is a subject of detailed study. While its primary mechanism is H1 receptor antagonism, it also possesses anticholinergic properties by blocking muscarinic receptors. droracle.aipatsnap.com These properties contribute to some of its therapeutic effects and side effects, such as dry mouth. droracle.aidroracle.ai
Compared to other first-generation antihistamines like diphenhydramine, hydroxyzine is often described as having a lower affinity for muscarinic receptors and consequently, less anticholinergic activity. psychdb.comwikipedia.org However, the interaction is significant enough to be measured and has clinical implications. droracle.aidrugs.com Prolonged use of medications with anticholinergic properties, including hydroxyzine, has been studied for potential links to cognitive impairment. droracle.aidrugs.com
Research quantifying the anticholinergic potency of various antihistamines shows a wide range. In functional assays, hydroxyzine demonstrates measurable, albeit weaker, antagonist activity at M3 muscarinic receptors compared to agents like diphenhydramine. nih.govnih.gov Receptor-binding assays have determined specific inhibition constants (Ki) for hydroxyzine at muscarinic receptors, confirming a direct but relatively low-affinity interaction compared to its high affinity for the H1 receptor. researchgate.net
Table 1: Comparative Anticholinergic Activity of Antihistamines This table is interactive. You can sort the columns by clicking on the headers.
| Compound | pA2 Value (Guinea Pig Trachealis Muscle) | Ki Value (Bovine Cerebral Cortex) (nM) | Anticholinergic Potency Rank (in vitro) |
| Cyproheptadine | 8.2 +/- 0.4 | 5.0 +/- 0.4 | 1 |
| Promethazine | - | 22 +/- 2 | 2 |
| Desloratadine | 6.4 | - | 3 |
| Diphenhydramine | 6.2 +/- 0.1 | 280 +/- 50 | 4 |
| Loratadine | - | - | 5 |
| Chlorpheniramine | - | 300 +/- 20 | 6 |
| Hydroxyzine | 4.8 +/- 0.1 | 3,600 - 30,000 | 7 |
| Pyrilamine | 4.8 +/- 0.4 | - | 8 |
| Cetirizine (B192768) | Inactive | - | Inactive |
| Fexofenadine | Inactive | - | Inactive |
| Data sourced from multiple studies. nih.govnih.govresearchgate.netnih.gov pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist. A higher pA2 value indicates greater potency. Ki (Inhibition Constant) represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates higher binding affinity. |
Sigma-1 Receptor Binding and Modulation
Beyond its well-established effects on histamine and acetylcholine receptors, hydroxyzine also demonstrates off-target binding to the sigma-1 receptor. nih.gov The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), where it modulates ER stress and signaling. nih.gov
Hydroxyzine's affinity for the sigma-1 receptor has been identified in drug screening studies. nih.gov This interaction is considered an off-target effect relative to its primary antihistaminic function. nih.gov The binding of various compounds, including hydroxyzine, to the sigma-1 receptor has been investigated for potential therapeutic applications, such as antiviral properties, as the receptor is involved in cellular stress pathways that viruses can exploit for replication. nih.govnih.gov Research has shown that hydroxyzine, along with other sigma-1 receptor ligands, can interfere with viral replication cycles in vitro. nih.gov
Table 2: Receptor Binding Profile of Hydroxyzine This table is interactive. You can sort the columns by clicking on the headers.
| Receptor | Binding Parameter | Value (nM) | Species/Tissue |
| Histamine H1 | Ki | 2 | Human |
| Serotonin 5-HT2A | Ki | 50 | Human |
| Dopamine D2 | Ki | 378 | Human |
| Muscarinic Acetylcholine | Ki | 3,600 - 30,000 | Bovine Cerebral Cortex |
| Sigma-1 | - | Data not specified in results | - |
| Data sourced from multiple studies. psychdb.comresearchgate.netguidetopharmacology.org Ki (Inhibition Constant) represents the concentration of a competing ligand that occupies 50% of the receptors. A lower Ki value indicates higher binding affinity. |
Intracellular Signaling Cascades and Cellular Effects
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that translate extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. nih.govnih.gov Hydroxyzine (B1673990) has been shown to differentially modulate components of this network, specifically the p38 and JNK pathways.
The p38 MAPK pathway is a stress-activated kinase pathway integral to inflammatory responses and cellular stress. nih.gov Studies on the effect of Hydroxyzine HCl on this pathway have revealed context-dependent activities. In mammalian macrophage cells, Hydroxyzine hydrochloride has been found to cause a significant decrease in the levels of phosphorylated (active) p38 MAPK proteins, particularly in already activated macrophages, suggesting an anti-inflammatory effect. dergipark.org.trdergipark.org.trdoaj.org Conversely, in non-activated macrophages, the compound appears to trigger a mild inflammatory response by activating the p38 pathway. dergipark.org.tr
In a different cellular context, specifically in triple-negative breast cancer (TNBC) cells, treatment with hydroxyzine led to an increase in the phosphorylation of p38. nih.gov This activation of p38, along with JNK, is considered a stress-activated signaling response contributing to the drug's pro-apoptotic effects in these cancer cells. nih.gov
The c-Jun N-terminal kinase (JNK) pathway, another stress-activated MAPK pathway, is primarily associated with responses to stimuli such as inflammatory cytokines and cellular stress, often leading to apoptosis. nih.govnih.gov Research has demonstrated that hydroxyzine can induce the activation of this pathway. In studies involving TNBC cells, treatment with hydroxyzine resulted in an increased phosphorylation of JNK. nih.govnih.gov This activation is a key part of the molecular mechanism through which hydroxyzine induces cell death in these cancer cells. nih.gov
Table 1: Effects of Hydroxyzine on MAPK Signaling Pathways
| Pathway | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| p38 MAPK | Activated Macrophages | Significant decrease in phosphorylation | dergipark.org.trdergipark.org.trdoaj.org |
| p38 MAPK | Non-activated Macrophages | Activation of the pathway | dergipark.org.tr |
| p38 MAPK | Triple-Negative Breast Cancer (TNBC) Cells | Increased phosphorylation | nih.gov |
| JNK | Triple-Negative Breast Cancer (TNBC) Cells | Increased phosphorylation | nih.govnih.gov |
PI3K Pathway Regulation
The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling network that integrates signals from various growth factors and cytokines to regulate fundamental cellular processes, including cell survival, growth, and proliferation. medchemexpress.comcellsignal.com Dysregulation of this pathway is implicated in numerous diseases. cellsignal.com
Studies investigating the effects of this compound on this pathway have shown inhibitory actions in immune cells. In mammalian macrophage cells, the application of Hydroxyzine hydrochloride was found to cause a significant reduction in the levels of PI3K proteins. dergipark.org.trdergipark.org.trdoaj.org This effect suggests that part of hydroxyzine's immunomodulatory activity is mediated through the downregulation of the PI3K pathway. dergipark.org.tr In non-activated macrophages, however, the drug was reported to activate the PI3K pathway, indicating a complex, state-dependent regulatory role. dergipark.org.tr
JAK/STAT Signaling Pathway Modulation
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines, growth factors, and hormones, playing a pivotal role in the immune system. researchgate.netnih.gov The pathway is crucial for regulating cell growth, differentiation, and survival. researchgate.net
Hydroxyzine has been identified as an inhibitor of this pathway, particularly in the context of cancer cells. In studies on triple-negative breast cancer (TNBC) cells, hydroxyzine was shown to significantly down-regulate the phosphorylation of key proteins in this cascade, JAK2 and STAT3, in a dose-dependent manner. researchgate.net This suppression of the JAK2/STAT3 signaling pathway is a key mechanism contributing to the induction of apoptosis in these cancer cells. nih.govnih.govresearchgate.net
Table 2: Effects of Hydroxyzine on PI3K and JAK/STAT Pathways
| Pathway | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| PI3K | Macrophages | Significant decrease in protein levels | dergipark.org.trdergipark.org.trdoaj.org |
| JAK/STAT (JAK2/STAT3) | Triple-Negative Breast Cancer (TNBC) Cells | Down-regulation of phosphorylation | nih.govnih.govresearchgate.net |
Effects on Reactive Oxygen Species Generation and Cellular Homeostasis
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated during normal metabolism. nih.gov While they function as critical signaling molecules at low levels, excessive ROS can lead to oxidative stress and cellular damage. nih.govfrontiersin.org Hydroxyzine appears to modulate ROS homeostasis in a specific manner.
Immunomodulatory Activities in Macrophage Cells
Macrophages are versatile immune cells that play a central role in innate immunity, inflammation, and tissue homeostasis. nih.govnih.gov Hydroxyzine has demonstrated distinct immunomodulatory effects on these cells that appear to be dependent on their activation state.
Research indicates that Hydroxyzine hydrochloride exerts different effects on non-activated versus activated macrophages. dergipark.org.trdergipark.org.tr In non-activated macrophages, it can trigger a mild inflammatory response. dergipark.org.trdergipark.org.tr In contrast, when macrophages are already activated (as in a pre-existing inflammatory state), hydroxyzine exhibits anti-inflammatory effects. dergipark.org.trdergipark.org.tr These immunomodulatory activities are believed to be mediated, at least in part, through its regulation of the p38 MAPK and PI3K pathways. dergipark.org.tr However, another study reported that hydroxyzine did not significantly affect the levels of several key cytokines, including TNFα, IL-6, and IL-12p40, in a macrophage cell line, suggesting it may not have a broad immunostimulatory effect under certain conditions. dergipark.org.tr
Cytokine Production Regulation (e.g., TNF-α, IL-6, IL-12p40, GM-CSF)
Hydroxyzine hydrochloride's influence on cytokine production has been a subject of investigation, particularly within the context of immune cell modulation. Research involving the J774.2 macrophage cell line explored the effects of hydroxyzine on the secretion of several key pro-inflammatory cytokines. In this study, macrophages were exposed to various concentrations of hydroxyzine hydrochloride (1, 5, 10, and 20 µg/mL) for 24 hours. dergipark.org.tr The results indicated that hydroxyzine hydrochloride did not significantly alter the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-12 subunit p40 (IL-12p40), or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). dergipark.org.tr This lack of effect on cytokine production suggests that, under the studied conditions, hydroxyzine does not act as an immunostimulatory agent for macrophage cells. dergipark.org.tr
The study tested these effects both in the presence and absence of a Lipopolysaccharide (LPS) distress signal. dergipark.org.tr Even when the cells were primed for an inflammatory response, the addition of hydroxyzine did not lead to a statistically significant change in the output of these specific cytokines. dergipark.org.tr These findings are pertinent to understanding the compound's interaction with innate immune pathways. dergipark.org.trnih.govnih.gov
Differential Responses in Activated versus Non-Activated Macrophages
The immunomodulatory effects of hydroxyzine hydrochloride exhibit notable differences depending on the activation state of macrophages. Studies have shown that hydroxyzine produces divergent effects in non-activated (resting) versus activated macrophages. dergipark.org.trdergipark.org.trdoaj.org In non-activated J774.2 macrophage cells, hydroxyzine was found to trigger a mild inflammatory response, an effect mediated by the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) signaling pathways. dergipark.org.trdergipark.org.tr
Conversely, when macrophages were already activated, such as by exposure to LPS, hydroxyzine demonstrated anti-inflammatory properties. dergipark.org.trdergipark.org.trdoaj.org In these activated cells, the application of hydroxyzine led to a significant decrease in the levels of active, phosphorylated p38 MAPK and PI3K proteins. dergipark.org.trdergipark.org.tr This suggests that while hydroxyzine may have a minor pro-inflammatory effect on resting immune cells, it acts to suppress key inflammatory signaling pathways in cells that are already engaged in an inflammatory response. dergipark.org.trdergipark.org.trdoaj.org
Induction of Programmed Cell Death Pathways
Apoptosis Induction Mechanisms in Neoplastic Cell Lines
Hydroxyzine has been shown to induce programmed cell death, or apoptosis, in certain cancer cells, notably in triple-negative breast cancer (TNBC) cell lines such as BT-20 and HCC-70. nih.govresearchgate.netnih.gov The cytotoxic effect is dose- and time-dependent, inhibiting the proliferation of these cancer cells. nih.govresearchgate.net The induction of apoptosis is a key strategy in anticancer therapy, as cancer cell proliferation can arise from either blocking apoptotic pathways or activating survival pathways. researchgate.net
The mechanism underlying hydroxyzine-induced apoptosis in TNBC cells involves several key events:
Generation of Mitochondrial Superoxide: Hydroxyzine treatment leads to an increase in mitochondrial reactive oxygen species (ROS), specifically superoxide. nih.govresearchgate.netnih.gov This is a critical step, as the apoptotic effect can be prevented by pre-treatment with ROS scavengers or a mitochondria-targeted antioxidant like Mito-TEMPO. nih.govresearchgate.netnih.gov
Suppression of JAK2/STAT3 Signaling: Western blot analysis revealed that hydroxyzine-induced apoptosis is associated with the downregulation of the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.govresearchgate.net The JAK2/STAT3 pathway is a crucial signaling cascade for cell survival, and its inhibition by hydroxyzine contributes to the pro-apoptotic effect. nih.govresearchgate.net
Activation of Stress-Activated Kinases: In addition to inhibiting survival pathways, hydroxyzine induces the phosphorylation of stress-activated signaling molecules such as JNK and p38 MAPK. nih.govnih.gov
Caspase Activation: The apoptotic process initiated by hydroxyzine involves the activation of the caspase cascade. researchgate.net Studies have shown increased levels of cleaved caspase-3, -7, -8, and cleaved PARP (a substrate of caspase-3), indicating the execution of the apoptotic program. researchgate.net
Flow cytometry analysis using annexin (B1180172) V/propidium iodide double staining confirms the increase in apoptotic cells following hydroxyzine treatment. nih.govresearchgate.net For instance, in HCC-70 cells, the percentage of apoptotic cells increased from 13.9% in the control group to 33.1% after treatment with 50 µM hydroxyzine. researchgate.net
| Cell Line | Hydroxyzine Concentration (µM) | Percentage of Apoptotic Cells (%) |
|---|---|---|
| BT-20 | 0 | 12.8 |
| BT-20 | 10 | 18.6 |
| BT-20 | 20 | 18.4 |
| BT-20 | 50 | 19.9 |
| HCC-70 | 0 | 13.9 |
| HCC-70 | 10 | 14.5 |
| HCC-70 | 20 | 18.9 |
| HCC-70 | 50 | 33.1 |
Impact on Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs)
In conjunction with inducing apoptosis, hydroxyzine affects the expression of key proteins that regulate cell cycle progression in neoplastic cells. nih.govresearchgate.net Analysis in TNBC cell lines showed that hydroxyzine-induced apoptosis is accompanied by a general downregulation of cyclins and cyclin-dependent kinases (CDKs) without causing a distinct cell cycle arrest. nih.govresearchgate.net
Notably, the levels of CDK inhibitors, such as p16, p21, and p27, remained relatively unchanged following hydroxyzine treatment. nih.govresearchgate.net This suggests that the pro-apoptotic effect of hydroxyzine is linked to a broad suppression of the primary cell cycle machinery rather than an arrest mediated by the activation of CDK inhibitors. researchgate.net The increase in the subG1 cell population, indicative of apoptotic cells, correlates with this downregulation of cyclins and CDKs. researchgate.net
| Protein Family | Specific Protein | Effect of Hydroxyzine Treatment |
|---|---|---|
| CDKs | CDK1 | Decreased |
| CDK2 | Decreased | |
| CDK4 | Decreased | |
| Cyclins | Cyclin A | Decreased |
| Cyclin B | Decreased | |
| Cyclin D | Decreased | |
| Cyclin E | Increased | |
| CDK Inhibitors | p16 | No significant change |
| p21 | No significant change | |
| p27 | No significant change |
Cardiovascular Electrophysiological Effects
Human Ether-à-go-go-Related Gene (hERG) K+ Channel Inhibition
Hydroxyzine directly inhibits the human ether-à-go-go-related gene (hERG) potassium (K+) channel, which is a primary mechanism for its potential proarrhythmic effects. physoc.orgnih.govnih.gov The hERG channel is critical for cardiac repolarization, and its blockade can lead to a prolongation of the action potential duration, which manifests as a long QT interval on an electrocardiogram. nih.govresearchgate.net
Studies using voltage-clamp techniques on hERG channels expressed in both Xenopus oocytes and human embryonic kidney (HEK293) cells have demonstrated a concentration-dependent block by hydroxyzine. physoc.orgnih.gov The compound blocks both the steady-state and tail hERG currents. nih.gov The inhibition is voltage-dependent, and hydroxyzine affects the channels primarily when they are in the activated or inactivated states, but not in the closed state. physoc.orgnih.gov
The potency of the block, measured by the half-maximal inhibitory concentration (IC50), varies depending on the expression system.
| Expression System | Measured Current | IC50 Value (µM) | Reference |
|---|---|---|---|
| HEK293 cells | Steady-state | 0.18 | nih.govnih.gov |
| HEK293 cells | Peak tail | 0.16 | nih.govnih.gov |
| Xenopus oocytes | N/A | 5.9 | physoc.org |
| WT-hERG K+ channels | N/A | 0.62 | drugbank.com |
| WT/A614V-hERG K+ channels | N/A | 0.52 | drugbank.com |
The molecular basis for this interaction has been investigated. The S6 domain of the hERG channel appears to be a critical site for hydroxyzine binding. physoc.orgnih.gov Specifically, a mutation of the tyrosine residue at position 652 to an alanine (B10760859) (Y652A) significantly weakens the blocking effect of hydroxyzine, increasing the IC50 value from 5.9 µM to 35.1 µM in one study. physoc.org This suggests that the tyrosine at position 652 is a key determinant for the proarrhythmic potential of hydroxyzine. nih.gov This direct inhibition of the hERG channel provides a molecular mechanism for the observed prolongation of action potential duration in ventricular myocytes. physoc.orgnih.govnih.gov
Impact on Cardiac Action Potential Duration in Isolated Myocytes
Hydroxyzine has been demonstrated to exert direct effects on the electrophysiology of cardiac cells, specifically by prolonging the action potential duration (APD) in isolated ventricular myocytes. nih.govnih.gov This effect is a key factor in understanding the compound's potential to influence cardiac repolarization.
Research conducted on isolated guinea pig ventricular myocytes has shown that hydroxyzine significantly increases the action potential duration at 90% repolarization (APD90). nih.govnih.govresearchgate.net This prolongation is both concentration- and time-dependent. For instance, at a concentration of 0.2 μmol/L, the lengthening of APD90 was more pronounced after a 10-minute exposure compared to a 5-minute exposure. nih.gov The baseline APD90 in these myocytes was recorded at 576±45 ms. nih.gov The application of hydroxyzine at concentrations of 0.2 and 2 μmol/L resulted in a significant increase in this duration. nih.govnih.gov
The primary mechanism underlying this prolongation of the cardiac action potential is the blockade of the human ether-a-go-go-related gene (hERG) potassium channels. nih.govnih.govphysoc.org These channels are crucial for the rapid delayed rectifier potassium current (IKr), which plays a vital role in the termination of the cardiac action potential. nih.gov By inhibiting these channels, hydroxyzine slows the repolarization process, thereby extending the APD. nih.govnih.gov
Studies have determined the half-maximal inhibitory concentration (IC50) for hydroxyzine's blockade of hERG channels. In HEK293 cells expressing these channels, the IC50 value for blocking the tail currents at +20 mV was found to be 0.16±0.01 μmol/L. nih.govnih.gov Another study reported an IC50 of 0.39 μmol/L at near-physiological temperature. nih.govresearchgate.net The blockade of hERG channels by hydroxyzine is voltage-dependent and affects the channels in their activated and inactivated states, but not in the closed state. nih.govnih.govphysoc.org
The interaction between hydroxyzine and the hERG channel has been investigated at the molecular level. It is suggested that the tyrosine residue at position 652 in the S6 domain of the channel is a critical site for hydroxyzine binding. nih.govnih.gov Mutation of this amino acid (Y652A) has been shown to significantly weaken the blocking effect of hydroxyzine on the hERG current. nih.govnih.govphysoc.org
While the primary effect is on hERG channels, hydroxyzine has also been observed to inhibit other cardiac ion channels, such as the voltage-gated sodium channels (Nav1.5) and calcium channels (Cav1.2), though at higher concentrations. nih.govresearchgate.net
Detailed Research Findings on Hydroxyzine's Effect on APD90 in Guinea Pig Ventricular Myocytes
| Concentration (μmol/L) | Exposure Time (min) | Effect on APD90 | Reference |
| 0.2 | 5 | Lengthening observed | nih.gov |
| 0.2 | 10 | Further lengthening than at 5 min | nih.gov |
| 2.0 | Not Specified | Significant increase | nih.govnih.gov |
Inhibitory Concentrations (IC50) of Hydroxyzine on Cardiac Ion Channels
| Channel | Cell Type | IC50 (μmol/L) | Temperature | Reference |
| hERG (tail current) | HEK293 cells | 0.16 ± 0.01 | Room Temperature | nih.govnih.gov |
| hERG (steady-state) | HEK293 cells | 0.18 ± 0.02 | Room Temperature | nih.govnih.gov |
| hERG (tail current) | Not Specified | 0.39 | Near-physiological | nih.govresearchgate.net |
| Nav1.5 | Not Specified | 13.3 | Not Specified | researchgate.net |
| Cav1.2 | Not Specified | 8.6 | Not Specified | researchgate.net |
Pharmacodynamics in Preclinical Models and in Vitro Systems
In Vitro Assays for Receptor Binding and Functional Activity
In vitro assays are critical for delineating the molecular interactions of hydroxyzine (B1673990) HCl with its primary and secondary targets. These assays provide quantitative data on binding affinities and the functional consequences of these interactions.
Receptor occupancy studies, particularly those employing advanced imaging techniques like positron emission tomography (PET), have been instrumental in quantifying the extent to which hydroxyzine binds to histamine (B1213489) H1 receptors in the central nervous system (CNS). A PET study revealed that a single 30 mg oral dose of hydroxyzine resulted in a substantial 67.6% occupancy of H1 receptors in the brain. wikipedia.org This high level of receptor engagement in the CNS is directly correlated with subjective feelings of sleepiness. wikipedia.org Another PET study comparing hydroxyzine to the non-sedating antihistamine bilastine (B1667067) found significant H1 receptor occupancy for hydroxyzine across various brain regions. nih.gov These findings underscore the ability of hydroxyzine to readily cross the blood-brain barrier and exert central effects. wikipedia.org
Ligand binding assays have consistently demonstrated that hydroxyzine is a potent antagonist of the histamine H1 receptor. These assays measure the affinity of a drug for a receptor, typically expressed as the inhibition constant (Ki). For hydroxyzine, the Ki value for the human histamine H1 receptor is approximately 2 nM, indicating a very strong binding affinity. guidetopharmacology.org
Functional assays have further characterized hydroxyzine as a potent inverse agonist at the H1 receptor. drugbank.comguidetopharmacology.orgnih.gov This means that in addition to blocking the action of histamine, it also reduces the baseline or constitutive activity of the receptor, leading to a more profound suppression of allergic responses such as edema, flare, and pruritus. drugbank.comnih.gov
Preclinical Animal Models for Pharmacological Characterization
Animal models are indispensable for evaluating the in vivo effects of hydroxyzine HCl and correlating its receptor-binding properties with physiological and behavioral outcomes.
The antihistaminic properties of hydroxyzine have been well-documented in animal models of histamine-induced skin reactions. The wheal and flare response, a classic model of Type 1 hypersensitivity, is reliably suppressed by hydroxyzine administration. For instance, studies in healthy dogs demonstrated that hydroxyzine effectively inhibits histamine-induced cutaneous wheal formation. researchgate.net Similarly, research in elderly human subjects showed significant suppression of wheal and flare areas for up to 144 hours after a single dose, highlighting its prolonged duration of action. nih.gov The inhibitory effect of hydroxyzine on antigen-induced histamine release has also been demonstrated in vivo. capes.gov.br
The CNS effects of hydroxyzine, including sedation and anxiolysis, have been characterized in various animal models. Its sedative action is believed to result from the suppression of activity in key subcortical areas of the CNS rather than cortical depression. fda.gov This has been demonstrated experimentally, along with primary skeletal muscle relaxation. fda.gov
The anxiolytic properties of hydroxyzine are attributed, in part, to its activity at serotonin (B10506) receptors. patsnap.com This differentiates it from other antihistamines that lack such properties and are not effective in treating anxiety. wikipedia.org While specific animal models for anxiety were not detailed in the provided search results, the clinical and pharmacological evidence strongly supports its anxiolytic effects. patsnap.comfda.gov
Pharmacodynamic Parameters from In Vitro and Ex Vivo Studies
The collective data from in vitro and ex vivo studies provide a quantitative basis for understanding the pharmacodynamics of hydroxyzine. These parameters are summarized in the table below.
| Pharmacodynamic Parameter | Receptor/System | Finding | Study Type | Citation |
| Receptor Occupancy | Brain Histamine H1 Receptors | 67.6% occupancy with a 30 mg oral dose. | In vivo PET study | wikipedia.org |
| Ki (inhibition constant) | Human Histamine H1 Receptor | ~2 nM | In vitro ligand binding assay | guidetopharmacology.org |
| Ki (inhibition constant) | Human Serotonin 5-HT2A Receptor | 50 nM | In vitro ligand binding assay | guidetopharmacology.org |
| Ki (inhibition constant) | Muscarinic Acetylcholine (B1216132) Receptors | 3,600–30,000 nM | In vitro ligand binding assay | researchgate.net |
| Functional Activity | Histamine H1 Receptor | Potent Inverse Agonist | In vitro functional assays | drugbank.comguidetopharmacology.orgnih.gov |
| Wheal and Flare Suppression | Histamine-mediated skin response | Significant and prolonged suppression. | In vivo animal and human studies | researchgate.netnih.gov |
| CNS Effects | Central Nervous System | Sedative and anxiolytic properties due to subcortical suppression and serotonin receptor interaction. | Experimental and clinical studies | wikipedia.orgpatsnap.comfda.gov |
Metabolism and Biotransformation Pathways
Hepatic Metabolism and Enzyme Systems Involved
The liver is the principal site for the metabolism of hydroxyzine (B1673990). drugbank.comdrugs.com Upon oral or intramuscular administration, hydroxyzine is rapidly absorbed and distributed, after which it is processed by specific enzyme systems within the liver. wikipedia.org The primary metabolic processes involve oxidation and dehydrogenation, catalyzed by key hepatic enzymes. wikipedia.orgdrugsporphyria.net
The cytochrome P450 (CYP450) superfamily of enzymes plays a significant role in the metabolism of a vast number of drugs, including hydroxyzine. nih.govresearchgate.net Specifically, the isozymes CYP3A4 and CYP3A5 are the principal mediators of hydroxyzine metabolism. drugbank.comdrugsporphyria.netreallifepharmacology.com These enzymes are abundant in the liver and are responsible for metabolizing a wide range of structurally diverse compounds. nih.govnih.gov
A key step in the metabolism of hydroxyzine is mediated by alcohol dehydrogenase (ADH), a cytosolic enzyme found abundantly in the liver. wikipedia.orgresearchgate.netnih.gov ADH facilitates the conversion of alcohols to aldehydes or ketones. wikipedia.org In the case of hydroxyzine, ADH catalyzes the oxidation of the primary alcohol moiety in the hydroxyzine molecule. wikipedia.orgwikipedia.org This enzymatic transformation is a critical step that leads to the formation of hydroxyzine's main active metabolite. wikipedia.orgdrugsporphyria.net While best known for ethanol (B145695) metabolism, ADH plays a crucial role in the biotransformation of various drugs containing alcohol functional groups. researchgate.netnih.gov
Identification and Characterization of Primary and Secondary Metabolites
The primary and most significant metabolite of hydroxyzine is cetirizine (B192768). drugbank.comdrugsporphyria.net Approximately 45% of an orally administered dose of hydroxyzine is converted to cetirizine. wikipedia.org This conversion occurs through the oxidation of the terminal alcohol group of hydroxyzine to a carboxylic acid, a reaction catalyzed by alcohol dehydrogenase. wikipedia.orgwikipedia.org
Cetirizine itself is a potent second-generation antihistamine and is responsible for a substantial portion of hydroxyzine's antihistaminic effects. drugbank.comdrugbank.com Unlike its parent compound, cetirizine has a lower propensity to cause sedation because it does not cross the blood-brain barrier as readily. drugbank.com The formation of cetirizine is rapid, and it has a longer plasma half-life compared to hydroxyzine in some species. wikipedia.orgnih.gov The antihistaminic activity of hydroxyzine is largely attributed to cetirizine, which selectively inhibits peripheral H1 receptors. drugbank.comnih.gov
Table 1: Key Enzymes in Hydroxyzine Metabolism
| Enzyme Family | Specific Enzyme(s) | Role in Hydroxyzine Metabolism | Resulting Metabolite |
|---|---|---|---|
| Cytochrome P450 | CYP3A4, CYP3A5 | General hepatic metabolism | Various minor metabolites |
Besides the major pathway leading to cetirizine, hydroxyzine is also metabolized into other minor metabolites. wikipedia.org Among these are N-dealkylated and O-dealkylated metabolites. wikipedia.org
N-Dealkylated Metabolite: The process of N-dealkylation involves the removal of an alkyl group from a nitrogen atom, a common metabolic reaction for many drugs containing amine groups, often catalyzed by CYP450 enzymes. nih.govsemanticscholar.orgmdpi.com In the case of hydroxyzine, this results in a metabolite referred to as norchlorcyclizine. wikipedia.org
O-Dealkylated Metabolite: O-dealkylation is another metabolic pathway for hydroxyzine, leading to the formation of a distinct metabolite. wikipedia.org
The specific pharmacological activities of these secondary metabolites have not been as extensively characterized as that of cetirizine. drugbank.com
Table 2: Major and Minor Metabolites of Hydroxyzine
| Metabolite | Formation Pathway | Pharmacological Activity |
|---|---|---|
| Cetirizine | Oxidation of the alcohol moiety by alcohol dehydrogenase | Active; potent second-generation antihistamine drugbank.comdrugbank.com |
| N-dealkylated metabolite (norchlorcyclizine) | N-dealkylation | Not fully established wikipedia.org |
Structural Activity Relationship Sar Studies
Analysis of Core Piperazine (B1678402) and Diphenylmethyl Moieties
The fundamental structure of hydroxyzine (B1673990) is built upon a piperazine ring and a diphenylmethyl group, both of which are crucial for its antihistaminic activity.
The piperazine ring is a versatile six-membered heterocyclic compound with two opposing nitrogen atoms. researchgate.net This core is a common feature in many bioactive molecules and can be readily modified to fine-tune pharmacological activity. researchgate.net In the context of H1 antihistamines, the piperazine ring serves as a key structural element. One of its nitrogen atoms connects to the diphenylmethyl group, while the other is attached to a side chain that influences the compound's properties. nih.gov The basicity of the terminal nitrogen atom of the piperazine moiety, with a pKa typically ranging from 8.5 to 10, is considered important for its protonation state when binding to the H1 receptor. youtube.com This basic nitrogen is also essential for forming stable salts for pharmaceutical formulations. youtube.com
The diphenylmethyl moiety , specifically a (4-chlorophenyl)(phenyl)methyl group in hydroxyzine, is indispensable for significant H1 receptor affinity. nih.govpharmacy180.com SAR studies on first-generation antihistamines consistently highlight that a diaryl substitution pattern is a prerequisite for potent H1-receptor antagonism. youtube.compharmacy180.comslideshare.net The two aromatic rings provide a large surface area for van der Waals and hydrophobic interactions within the receptor binding pocket. The optimal activity is often dependent on the ability of these two aryl rings to achieve co-planarity. pharmacy180.com The connecting moiety between the diaryl group and the piperazine ring is a CHN group. gpatindia.com
Influence of Aromatic Ring Substituents on Receptor Affinity
Substituents on the aromatic rings of the diphenylmethyl group significantly modulate the compound's potency and receptor affinity. youtube.com In hydroxyzine, one of the phenyl rings has a chlorine atom at the para-position (4-position). nih.gov
The nature and position of the substituent on the aryl rings can have a marked effect on antihistaminic activity. Studies on various H1 antagonists show that small, lipophilic substituents, such as chlorine or methyl groups, in the para position of one of the phenyl rings generally enhance potency. This substitution is a primary structural difference among many piperazine antihistamines. gpatindia.com
The presence of the para-chloro substituent in hydroxyzine is a key feature that contributes to its high affinity for the H1 receptor. While a systematic comparison of a wide range of substituents specifically on the hydroxyzine framework is not extensively documented in readily available literature, general principles from related antihistamine series can be applied. For instance, in arylpiperazine derivatives targeting serotonergic receptors, which share some structural similarities, halogen substitutions (like chlorine or fluorine) and their positions (ortho, meta, para) have been shown to distinctly alter receptor affinity. mdpi.comuninet.edu Electron-withdrawing groups can influence the electronic properties of the aromatic system, potentially enhancing electrostatic interactions with the receptor. semanticscholar.org
| Compound/Analog Feature | Substituent | Position | Impact on H1 Receptor Affinity | Reference |
| Hydroxyzine | Chloro | para | High Affinity | nih.gov |
| General H1 Antagonists | Small, Lipophilic Groups | para | Generally enhances potency | youtube.comgpatindia.com |
| Chlorcyclizine | Chloro | para | High Affinity | pharmacy180.com |
Conformational Requirements for Receptor Interactions
The three-dimensional arrangement of hydroxyzine's functional groups is critical for its binding to the H1 receptor. The spatial relationship between the diphenylmethyl group and the basic nitrogen of the piperazine ring is a key determinant of activity.
For typical H1 antagonists, the distance between the center of the aromatic rings and the aliphatic nitrogen is estimated to be between 5 to 6 Ångstroms (Å). youtube.com This optimal distance allows the molecule to effectively bridge two binding sites on the receptor. The alkyl chain connecting the core moieties, which in hydroxyzine is part of the piperazine ring and the attached ethoxyethanol side chain, provides the necessary spacing and flexibility. nih.govpharmacy180.com While most antihistamines feature an ethylene (B1197577) chain, branching on this chain can sometimes reduce activity, although exceptions exist. pharmacy180.com
Molecular docking studies on related compounds provide insights into the binding pose. For example, docking simulations of hydroxyzine within the hERG K+ channel, a known off-target, showed specific interactions, including hydrogen bonds and aromatic interactions with residues like Tyr-652. nih.gov While this is not the H1 receptor, it demonstrates the molecule's ability to adopt specific conformations to interact with protein cavities. The terminal nitrogen atom is expected to be protonated at physiological pH, allowing it to form a crucial ionic bond with a negatively charged residue (e.g., an aspartate) in the H1 receptor binding site. youtube.com
Comparative SAR with Analogous Compounds
Comparing hydroxyzine to its analogs, especially its primary metabolite cetirizine (B192768), provides significant SAR insights.
Chlorcyclizine and Meclizine (B1204245): These compounds are also piperazine derivatives and share the diphenylmethyl core. Chlorcyclizine is structurally very similar, featuring a 1-(4-chlorobenzhydryl)piperazine (B1679854) core but with a simple methyl group on the other piperazine nitrogen. Meclizine has a similar core but features a 3-methylbenzyl group on the second nitrogen. A study evaluating the antimuscarinic effects of various antihistamines found that both hydroxyzine and meclizine had low affinity for muscarinic receptors, with Ki values in the range of 3,600-30,000 nM. nih.govresearchgate.net This indicates that the long ethoxyethanol side chain on hydroxyzine does not confer significant muscarinic activity.
| Compound | Structural Difference from Hydroxyzine | Key SAR Insight | Reference |
| Cetirizine | Terminal alcohol is oxidized to a carboxylic acid. | Increased polarity reduces CNS penetration; the side chain is a key site for metabolic modification affecting the overall profile. | guidetopharmacology.orgnih.gov |
| Chlorcyclizine | Has a methyl group instead of the hydroxyethoxyethyl side chain. | The core 1-(4-chlorobenzhydryl)piperazine is a potent antihistamine scaffold. | pharmacy180.comsigmaaldrich.com |
| Meclizine | Has a 3-methylbenzyl group instead of the hydroxyethoxyethyl side chain. | The nature of the substituent on the second piperazine nitrogen can be varied while retaining antihistamine activity and low muscarinic affinity. | nih.govresearchgate.net |
Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) Applications
Molecular modeling and QSAR studies are computational techniques used to predict the biological activity of compounds and to understand the structural basis for their activity. While specific 3D-QSAR studies exclusively on hydroxyzine are not abundant in the public domain, research on related classes of compounds provides valuable models.
QSAR models for H1 antagonists generally confirm the importance of descriptors related to lipophilicity, steric bulk of the aryl groups, and the basicity of the terminal amine. youtube.com For instance, studies on pyrrolopyrimidine derivatives using QSAR modeling have successfully linked molecular descriptors (lipophilic, geometric, electronic) to inhibitory activity at specific protein targets, demonstrating the power of these methods. nih.gov
Molecular docking simulations have been used to explore the binding of hydroxyzine derivatives to other targets, such as the androgen receptor (AR). In one study, derivatives of hydroxyzine were synthesized and docked into the AR binding site, revealing that interactions were primarily through hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net Such studies, although on a different receptor, highlight the structural features of the hydroxyzine scaffold that enable it to interact effectively with protein binding pockets. The diphenylmethyl group provides extensive hydrophobic interactions, while the piperazine and side-chain heteroatoms can act as hydrogen bond acceptors or donors. researchgate.net These computational approaches are instrumental in designing new analogs with improved affinity and selectivity. frontiersin.org
Synthetic Chemistry Methodologies
Established Laboratory Synthesis Routes
The conventional and most widely recognized method for synthesizing hydroxyzine (B1673990) involves the coupling of two key fragments. The primary route consists of the alkylation of 1-(4-chlorobenzhydryl)piperazine (B1679854) with 2-(2-chloroethoxy)ethanol. gpatindia.com This reaction establishes the ether linkage and completes the core structure of the hydroxyzine molecule.
An alternative established method involves a one-pot reaction through tandem catalysis. In this process, aminodiphenylmethane (B1666581) is reacted with diethanolamine (B148213) (DEA) in the presence of an iridium/graphene nanostructured catalyst (GIrNC). nih.gov This is followed by the addition of diethylene glycol (DEG) to yield hydroxyzine. nih.gov This method is notable for being a one-pot synthesis that produces water as the only by-product. nih.gov
The synthesis of isotopically labeled hydroxyzine, specifically hydroxyzine-d8 (B602476), has also been documented. This is achieved by coupling piperazine-d8 with 4-chlorobenzhydryl chloride. The resulting intermediate is then reacted with 2-(2-chloroethoxy) ethanol (B145695) to produce the final deuterium-labeled compound, which serves as an internal standard for analytical quantification. nih.gov
Alkylation is a fundamental process in the synthesis of hydroxyzine, forming the crucial C-N bond that connects the piperazine (B1678402) ring to the side chain. gpatindia.com The classical approach is a standard nucleophilic substitution where the secondary amine of the 1-(4-chlorobenzhydryl)piperazine intermediate attacks the electrophilic carbon of 2-(2-chloroethoxy)ethanol. gpatindia.com
More advanced N-alkylation methods have been developed to enhance the synthesis of hydroxyzine and its derivatives. One such method utilizes a Raney-Ni catalyst, which has been successfully applied to the synthesis of hydroxyzine and fourteen other diphenylmethyl piperazine derivatives. researchgate.netccspublishing.org.cn Another green chemistry approach employs an iridium/graphene catalyst for the N-alkylation of amines with alcohols, which has been used to synthesize hydroxyzine in a tandem reaction. nih.gov This catalytic process is advantageous as it proceeds without the need for solvents or alkalis and generates water as the sole byproduct. nih.gov
Table 1: Comparison of Alkylation Methodologies for Hydroxyzine Synthesis
| Method | Key Reagents | Catalyst | Key Features |
|---|---|---|---|
| Classical Alkylation | 1-(4-chlorobenzhydryl)piperazine, 2-(2-chloroethoxy)ethanol | None specified | Standard, widely used laboratory method. gpatindia.com |
| Raney-Ni Catalyzed N-Alkylation | Diphenylmethyl piperazine precursors | Raney-Ni | First protocol of its kind for synthesizing these drugs; broad substrate scope. researchgate.netccspublishing.org.cn |
| Iridium/Graphene Catalyzed N-Alkylation | Aminodiphenylmethane, Diethanolamine, Diethylene Glycol | Iridium/Graphene Nanostructured Catalyst (GIrNC) | One-pot tandem catalysis; environmentally friendly with water as the only by-product. nih.gov |
| Deuterium Labeling Synthesis | Piperazine-d8, 4-chlorobenzhydryl chloride, 2-(2-chloroethoxy) ethanol | Not specified | Produces hydroxyzine-d8 for use as an internal standard in analytical studies. nih.gov |
Novel Synthetic Approaches and Derivatization Strategies
Recent research has focused on developing new synthetic pathways to hydroxyzine-like structures and creating libraries of derivatives for further investigation. One innovative approach involves a base-mediated 1,6-aza-Michael addition of heterocyclic amines to para-quinone methides. This method provides a conceptually new route to the diphenylmethane (B89790) core structure found in hydroxyzine and related antihistamines like meclizine (B1204245) and cetirizine (B192768). thieme.de
Derivatization strategies have also been explored to synthesize novel hydroxyzine analogues. In one study, a series of new derivatives was synthesized by replacing the 2-ethoxyethanol (B86334) group of hydroxyzine with a 2-p-tolylethanol group. nih.gov This was achieved through a two-step process: first, a carboxylic acid precursor was reduced using a borane-dimethyl sulfide (B99878) complex, and the resulting intermediate was then reacted with various substituted piperazines to yield a range of novel compounds. nih.govresearchgate.net These derivatization efforts aim to explore the structure-activity relationships of hydroxyzine-based compounds. nih.govnih.gov
Table 2: Selected Novel Hydroxyzine Derivatives
| Compound Name | Modification from Hydroxyzine | Synthetic Strategy |
|---|---|---|
| 2-(4-((4-(phenyl(p-tolyl)methyl)piperazin-1-yl)methyl)phenyl)ethan-1-ol | Replacement of 4-chlorophenyl with p-tolyl group and modification of the ethoxyethanol side chain. | Two-step synthesis involving reduction and subsequent reaction with substituted piperazine. nih.gov |
| 2-(4-((4-((4-fluorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)phenyl)ethan-1-ol | Replacement of 4-chlorophenyl with 4-fluorophenyl group and modification of the ethoxyethanol side chain. | Two-step synthesis involving reduction and subsequent reaction with substituted piperazine. nih.gov |
| 2-(4-((4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)methyl)phenyl)ethan-1-ol | Replacement of phenyl group with a second 4-chlorophenyl group and modification of the ethoxyethanol side chain. | Two-step synthesis involving reduction and subsequent reaction with substituted piperazine. nih.gov |
Chiral Synthesis and Enantiomer Separation
Hydroxyzine possesses a chiral center at the carbon atom connecting the two phenyl rings and the piperazine moiety, and it is commercially available as a racemic mixture of its (R)- and (S)-enantiomers. nih.govoup.comoup.com The separation and analysis of these enantiomers are important for stereoselective studies. As direct chiral synthesis of hydroxyzine is complex, most research has focused on the enantioselective separation of the racemic mixture.
Various analytical techniques have been developed for the successful resolution of hydroxyzine enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method. One validated ultra-fast liquid chromatography (UFLC) method uses a Lux amylose-2 chiral column with a mobile phase of n-hexane-ethanol-diethylamine to achieve baseline separation of the (S)- and (R)-enantiomers. nih.govoup.com Other studies have successfully employed different polysaccharide-based chiral columns, such as Chiralpak IA and Chiralpak ID, for the chiral separation of antihistamine drugs, including those structurally related to hydroxyzine. rsc.org
Capillary electrophoresis (CE) offers another effective approach. A capillary zone electrophoresis method has been developed using sulfated beta-cyclodextrin (B164692) as a chiral selector in a glycine (B1666218) buffer to separate the enantiomers of hydroxyzine, meclizine, and chlorcyclizine. nih.gov
Table 3: Methods for Enantiomeric Separation of Hydroxyzine
| Technique | Chiral Selector / Stationary Phase | Key Parameters | Resolution (Rs) |
|---|---|---|---|
| UFLC | Lux amylose-2 chiral column | Mobile Phase: n-hexane-ethanol-diethylamine (90:10:0.1 v/v/v); Flow Rate: 0.9 mL/min. oup.com | 1.9 oup.com |
| Capillary Zone Electrophoresis | Sulfated beta-cyclodextrin | Buffer: Glycine (0.6 mol L⁻¹; pH 3.00). nih.gov | Not specified |
| HPLC | Chiralpak IA / Chiralpak ID | Mobile phase composition varied to optimize separation for related antihistamines. rsc.org | Not specified for hydroxyzine |
Analytical and Bioanalytical Research Methods
Chromatographic Techniques for Quantification and Impurity Profiling
The accurate quantification and impurity profiling of Hydroxyzine (B1673990) HCl are crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. Various chromatographic techniques have been developed and validated for these purposes, offering high sensitivity, selectivity, and resolution.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the analysis of Hydroxyzine HCl. Its versatility allows for both the quantification of the active pharmaceutical ingredient (API) and the separation and identification of related impurities.
Reversed-Phase HPLC (RP-HPLC) is the most commonly employed HPLC mode for this compound analysis due to its compatibility with the compound's polarity and its robustness. These methods typically utilize a non-polar stationary phase (like C18) and a polar mobile phase.
A simple and robust RP-HPLC method was developed for the analysis of organic impurities in Hydroxyzine hydrochloride. This method utilized a C18 column (150 × 3.9 mm, 5 μm) with a binary gradient mobile phase. researchgate.net Mobile phase A consisted of 0.1% trifluoroacetic acid in water, while mobile phase B was 0.05% trifluoroacetic acid in acetonitrile (B52724). researchgate.net The flow rate was maintained at 0.7 mL/min, and the column temperature was set to 30°C. researchgate.net Detection was performed at 230 nm for impurity-A, impurity-B, and other degradation products, and at 254 nm for impurity-C. researchgate.net
Another RP-HPLC method for the quantitative analysis of Hydroxyzine utilized a Hibar μBondapak C18 column with a mobile phase of acetonitrile, methanol (B129727), and buffer (500:200:300 v/v/v). tandfonline.comresearchgate.net The separation was achieved at a flow rate of 1.0 mL/min with UV detection at 235 nm. tandfonline.comresearchgate.net This method demonstrated linearity over a concentration range of 10–10000 ng/mL. tandfonline.comresearchgate.net
For the analysis of Hydroxyzine hydrochloride in syrup, a simple isocratic HPLC method was developed using a C18 column (250 × 4.6 mm, 5 μm). researchgate.net The mobile phase was a 1:1 (v/v) mixture of 0.5 mol/L potassium dihydrogen phosphate (B84403) buffer and acetonitrile, with a flow rate of 2.0 mL/min and UV detection at 232 nm. researchgate.net
Interactive Data Table: RP-HPLC Methods for this compound Analysis
| Parameter | Method 1 researchgate.net | Method 2 tandfonline.comresearchgate.net | Method 3 researchgate.net |
|---|---|---|---|
| Stationary Phase | C18 (150 × 3.9 mm, 5 μm) | Hibar μBondapak C18 | C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | A: 0.1% TFA in Water B: 0.05% TFA in Acetonitrile (Gradient) | Acetonitrile:Methanol:Buffer (500:200:300) | 0.5M KH2PO4 buffer:Acetonitrile (1:1) | | Flow Rate | 0.7 mL/min | 1.0 mL/min | 2.0 mL/min | | Detection | 230 nm & 254 nm | 235 nm | 232 nm | | Application | Impurity Profiling | Quantification | Quantification in Syrup |
Hydroxyzine is a chiral compound, existing as a racemic mixture of two enantiomers. Enantioselective chromatography is essential for studying the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers. A validated enantioselective Ultra-Fast Liquid Chromatography (UFLC) method has been developed for the resolution of hydroxyzine enantiomers. oup.comnih.govoup.com
This method employed a Lux amylose-2 chiral column (250 mm × 4.0 mm, 5 µm) at ambient temperature. oup.comnih.govoup.com The mobile phase consisted of n-hexane, ethanol (B145695), and diethylamine (B46881) in a ratio of 90:10:0.1 (v/v/v), pumped at a flow rate of 0.9 mL/min. oup.comnih.govoup.com The eluted enantiomers were detected at 254 nm. oup.comnih.govoup.com This UFLC method successfully resolved the (R)- and (S)-enantiomers of hydroxyzine with a good baseline resolution (Rs = 1.9). oup.comnih.govoup.com The retention times for (R)-hydroxyzine and (S)-hydroxyzine were approximately 10.27 and 11.1 minutes, respectively. oup.com The method was found to be linear over a concentration range of 20–1000 ng/mL for both enantiomers. nih.govoup.com
Interactive Data Table: Enantioselective UFLC Method for Hydroxyzine Enantiomers oup.comnih.govoup.com
| Parameter | Details |
|---|---|
| Stationary Phase | Lux amylose-2 chiral column (250 mm × 4.0 mm, 5 µm) |
| Mobile Phase | n-hexane:ethanol:diethylamine (90:10:0.1 v/v/v) |
| Flow Rate | 0.9 mL/min |
| Detection | 254 nm |
| Resolution (Rs) | 1.9 |
| Retention Time ((R)-enantiomer) | ~10.27 min |
| Retention Time ((S)-enantiomer) | ~11.1 min |
| Linearity Range | 20–1000 ng/mL |
Gas Chromatography (GC)
Gas Chromatography (GC) has also been utilized for the identification and quantification of hydroxyzine, particularly in biological fluids. One such method involves GC with a nitrogen-phosphorus detector (NPD). capes.gov.br This technique requires an alkaline extraction of hydroxyzine into an organic solvent, such as a mixture of n-heptane and isoamyl alcohol (98.5:1.5, v/v), and does not necessitate derivatization. capes.gov.br The analysis can be achieved in approximately 7 minutes, with a lower limit of detectability of 0.8 ng/mL in plasma. capes.gov.br For confirmation of the results, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS)
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the determination of this compound in various matrices, especially biological fluids. Its high specificity and low detection limits make it ideal for pharmacokinetic and bioequivalence studies.
A rapid and specific LC-MS method was developed for the determination of hydroxyzine hydrochloride in human plasma. researchgate.net This method used a Thermo Hypersil-HyPURITY C18 reversed-phase column (150 mm × 2.1 mm, 5 µm). researchgate.net The mobile phase was composed of 50 mM ammonium (B1175870) acetate (B1210297) (pH 4.0), methanol, and acetonitrile (45:36:19, v/v). researchgate.net Detection was carried out using an electrospray ionization source in the positive selective ion monitoring mode. researchgate.net The method was validated with a linear range of 1.56–200.0 ng/mL and a lower limit of quantification (LLOQ) of 1.56 ng/mL. researchgate.net
Furthermore, an ultra-sensitive Ultra-High Performance Liquid Chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) method was developed for the simultaneous determination of hydroxyzine and its active metabolite, cetirizine (B192768), in biological fluids. nih.govnih.gov This method achieved an LLOQ of 0.345 ng/mL for hydroxyzine. nih.govnih.gov The sample preparation involved a simple liquid-liquid extraction with ethyl acetate at pH 9. nih.govnih.gov
Another UPLC-MS/MS method was developed and validated to quantify hydroxyzine hydrochloride in an extracellular solution. nih.gov Chromatographic separation was achieved isocratically on an Acquity BEH C18 analytical column. nih.gov This method demonstrated a limit of quantification of 0.09 ng/mL in the extracellular solution. nih.gov
Interactive Data Table: LC-MS/MS and UPLC-MS/MS Methods for Hydroxyzine
| Parameter | LC-MS Method researchgate.net | UHPLC-QqQ-MS/MS Method nih.govnih.gov | UPLC-MS/MS Method nih.gov |
|---|---|---|---|
| Technique | LC-MS | UHPLC-QqQ-MS/MS | UPLC-MS/MS |
| Stationary Phase | Thermo Hypersil-HyPURITY C18 | Not specified | Acquity BEH C18 |
| Mobile Phase | 50mM Ammonium Acetate (pH 4.0):Methanol:Acetonitrile (45:36:19) | Not specified | Isocratic |
| Ionization | Electrospray (Positive) | Not specified | Not specified |
| Matrix | Human Plasma | Biological Fluids | Extracellular Solution |
| LLOQ | 1.56 ng/mL | 0.345 ng/mL | 0.09 ng/mL |
Capillary Electrophoresis (CE) and Micellar Liquid Chromatography
Capillary Electrophoresis (CE) offers an alternative approach for the analysis of this compound, particularly for enantiomeric separation. A simple capillary zone electrophoresis method was developed for the quantitative enantiomeric analysis of hydroxyzine. nih.gov This method utilized a glycine (B1666218) buffer (0.6 mol/L; pH 3.00) with sulfated beta-cyclodextrin (B164692) (5 mg/mL) as a chiral selector. nih.gov The analysis time was less than 5 minutes. nih.gov
Micellar Liquid Chromatography (MLC) is another technique that has been applied to the analysis of pharmaceutical preparations containing antihistamine drugs, including hydroxyzine. tandfonline.comepa.gov MLC uses a mobile phase containing a surfactant at a concentration above its critical micelle concentration, which can offer unique selectivity. epa.gov
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a versatile method for the separation and identification of this compound and its related substances. A common approach involves using silica (B1680970) gel as the stationary phase. nihs.go.jpnih.gov
Official monographs describe a method where this compound is dissolved in methanol to prepare a sample solution. nihs.go.jp This solution is then spotted onto a silica gel TLC plate. nihs.go.jp The separation is achieved using a mobile phase, or developing system, consisting of a mixture of solvents. One such system is a combination of chloroform (B151607) and an ammonium acetate buffer (pH 6.5) in a 9.5:0.5 (v/v) ratio. nih.gov Another established mobile phase is a mixture of ethyl acetate, ethanol (95%), and ammonia (B1221849) solution (28) in a 150:95:1 ratio. nihs.go.jp
After developing the plate to a specific distance, it is air-dried. nihs.go.jp Detection of the separated spots can be accomplished by various means. One method is visualization under UV light at a wavelength of 220 nm. nih.govresearchgate.net Another common technique is exposing the plate to iodine vapor, which reveals the spots. nihs.go.jpnihs.go.jp The intensity of any spots other than the principal spot from the sample solution is compared to a standard solution spot to control related substances. nihs.go.jp
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60F254 | nih.gov |
| Mobile Phase Option 1 | Ethyl acetate : Ethanol (95%) : Ammonia solution (28) (150:95:1) | nihs.go.jp |
| Mobile Phase Option 2 | Chloroform : Ammonium acetate buffer (pH 6.5) (9.5:0.5, v/v) | nih.gov |
| Detection Method 1 | Exposure to iodine vapor | nihs.go.jp |
| Detection Method 2 | UV detection at 220 nm | nih.govresearchgate.net |
Electrochemical Methods
Electrochemical techniques provide a highly sensitive and rapid platform for the determination of this compound. Square-wave adsorptive anodic stripping voltammetry has been successfully developed for its analysis. nih.gov
In this method, an electrochemical study of hydroxyzine is performed at a glassy carbon electrode. nih.gov The analysis is conducted in a Britton-Robinson universal buffer, with an optimal pH of 4, which serves as the supporting electrolyte. nih.gov Hydroxyzine is oxidized in a single, irreversible process involving two electrons, which is primarily controlled by adsorption onto the electrode surface. nih.gov The optimized procedure involves an accumulation step at a potential of -0.3 V, followed by a potential scan. nih.gov This sensitive method can achieve a limit of detection of 1.5 x 10⁻⁸ mol L⁻¹ (5.62 ng/mL). nih.gov Other voltammetric techniques, such as differential pulse voltammetry (DPV) using screen-printed carbon electrodes, have also been investigated. wvu.edu
| Parameter | Description | Reference |
|---|---|---|
| Technique | Square-wave adsorptive anodic stripping voltammetry | nih.gov |
| Working Electrode | Glassy Carbon Electrode | nih.gov |
| Supporting Electrolyte | Britton-Robinson universal buffer (pH 4) | nih.gov |
| Accumulation Potential | -0.3 V | nih.gov |
| Detection Principle | Single two-electron irreversible oxidation process | nih.gov |
Voltammetry
Voltammetric methods offer a sensitive approach for the determination of this compound. These electrochemical techniques are based on measuring the current that arises when a potential is applied to an electrode.
One prominent technique is square-wave adsorptive anodic stripping voltammetry (SWAdASV). A study utilizing a glassy carbon electrode found that this compound undergoes oxidation in a single, irreversible, two-electron process that is primarily controlled by adsorption. nih.gov The optimal conditions for this method were identified as a Britton-Robinson universal buffer at pH 4, a frequency of 120 Hz, a scan increment of 10 mV, and a pulse amplitude of 25 mV. nih.gov This procedure was successfully used to determine hydroxyzine in commercial tablets and human serum without needing a prior extraction step. nih.gov
Another approach involves the use of a cathodically pretreated boron-doped diamond electrode (BDDE) with square-wave voltammetry. semanticscholar.org In this method, the analysis was conducted in a 0.1 mol L⁻¹ Hydrochloric Acid (HCl) solution, which served as the supporting electrolyte. semanticscholar.org The voltammetric response of this compound in this medium is characterized by a well-defined, irreversible anodic peak, which is attributed to the oxidation of the hydroxyl group in the molecule's aliphatic chain. semanticscholar.org This method proved effective for quantifying Hydroxyzine in various pharmaceutical formulations. semanticscholar.org
Researchers have also developed modified electrodes to enhance sensitivity and performance. A carbon black-modified glassy carbon electrode significantly improved the anodic responses for hydroxyzine compared to a bare electrode, resulting in a twenty-fold increase in peak currents and a shift of peak potentials to less positive values. researchgate.net Another innovation is an electrochemical sensor using a carbon paste electrode modified with zeolite dealuminated with citric acid, which showed reproducible amperometric responses for hydroxyzine determination. researchgate.netbrjac.com.br
Table 1: Comparison of Voltammetric Methods for this compound Determination
| Method | Electrode | Supporting Electrolyte/pH | Key Findings | Reference |
|---|---|---|---|---|
| Square-Wave Adsorptive Anodic Stripping Voltammetry (SWAdASV) | Glassy Carbon Electrode | Britton-Robinson buffer (pH 4) | Oxidation is an irreversible, two-electron, adsorption-controlled process. | nih.gov |
| Square-Wave Voltammetry | Boron-Doped Diamond Electrode (BDDE) | 0.1 mol L⁻¹ HCl | Anodic peak corresponds to the oxidation of the hydroxyl group. | semanticscholar.org |
| Square-Wave Adsorptive Anodic Stripping Voltammetry (SWAdASV) | Carbon Black-Modified Glassy Carbon Electrode | Not specified | 20-fold enhancement of anodic peak currents compared to bare electrode. | researchgate.net |
| BIA-Amperometry | Carbon Paste Electrode with Dealuminated Zeolite | Phosphate buffer (pH 4.0) | Showed stable and reproducible current signals. | brjac.com.br |
Potentiometry
Potentiometry, which measures the potential difference between two electrodes, has been applied to this compound analysis through both direct measurement and titrations.
A selective membrane sensor for direct potentiometric determination of this compound has been developed. researchgate.netpeacta.org This sensor uses an ion-association complex of hydroxyzine with Orange II dye within a polyvinyl chloride (PVC) matrix. researchgate.netpeacta.org The electrode exhibits a Nernstian response to this compound concentrations within a pH range of 2.5 to 5.21. researchgate.netpeacta.org This method allows for direct quantification in pharmaceutical preparations. researchgate.net
Potentiometric titration is another widely used method. Pharmacopoeial methods often rely on the potentiometric titration of this compound in a non-aqueous medium. nuph.edu.uanihs.go.jp A typical procedure involves dissolving the compound in a mixture of acetic anhydride (B1165640) and glacial acetic acid and titrating with perchloric acid. nihs.go.jpscispace.com The endpoint is determined by monitoring the potential change with a suitable electrode system, such as a combined glass-calomel electrode where the salt bridge is modified with a saturated solution of Potassium Chloride in glacial acetic acid. scispace.comresearchgate.net
Furthermore, acid-base potentiometric titrations in aqueous media have been developed. researchgate.net These methods involve titrating the hydrochloride content of the drug with a standardized sodium hydroxide (B78521) solution, using a glass-calomel electrode system to detect the equivalence point. researchgate.net
Table 2: Potentiometric Methods for this compound Analysis
| Method | Sensor/Electrode System | Principle | Applicable Range/Medium | Reference |
|---|---|---|---|---|
| Direct Potentiometry | PVC membrane sensor with Orange II | Measures potential based on ion-association complex formation. | 2.2 × 10⁻⁵ - 1.1 × 10⁻³ mol L⁻¹; pH 2.5-5.21 | researchgate.netpeacta.org |
| Non-Aqueous Potentiometric Titration | Combined Glass-SCE (modified) | Titration with perchloric acid in glacial acetic acid. | 2.0-20.0 mg | scispace.com |
| Aqueous Potentiometric Titration | Glass-Calomel Electrode | Acid-base titration of hydrochloride content with NaOH. | 2-20 mg | researchgate.net |
Titrimetric Procedures
Several titrimetric methods have been developed for the quantification of this compound in bulk and pharmaceutical forms, offering simple and cost-effective alternatives to instrumental methods.
Non-aqueous titration is a common approach. One method involves titrating this compound, dissolved in glacial acetic acid with mercuric acetate present, against acetous perchloric acid, using crystal violet as a visual indicator. scispace.com
Acid-base titrations in aqueous or hydroalcoholic media are also employed. A simple method determines the hydrochloride content by titrating it with a standardized aqueous solution of sodium hydroxide, using phenolphthalein (B1677637) as an indicator for visual endpoint detection. researchgate.net
A two-phase titrimetric method has been established using sodium lauryl sulphate as the titrant and dimethyl yellow as the indicator in a chloroform and sulphuric acid system. researchgate.net The endpoint is marked by a sharp color change from yellow to intense pink in the organic phase. researchgate.net
Additionally, an iodometric titration method has been developed based on the oxidation of Hydroxyzine by Oxone®. nuph.edu.ua In this procedure, a known excess of Oxone® is added to the sample, and after the reaction is complete, the unreacted reagent is determined by iodometric back-titration. nuph.edu.ua The reaction proceeds quantitatively at a pH of 8.0-8.5, with the sole product being Hydroxyzine N-oxide. nuph.edu.ua
Method Validation Parameters in Research Settings
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. Key parameters include linearity, accuracy, precision, and detection/quantification limits.
Linearity and Calibration Range Determination
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical response over a specified range.
For voltammetric methods, a study using a boron-doped diamond electrode reported a linear analytical curve in the hydroxyzine concentration range of 0.50 to 20.0 μmol L⁻¹. semanticscholar.org Another square-wave adsorptive anodic stripping voltammetric method was linear from 2.99 × 10⁻⁷ to 9.81 × 10⁻⁶ mol L⁻¹. researchgate.net A UPLC-MS/MS method demonstrated linearity over two ranges: 0.06-0.17 ng/mL and 0.6-1.7 ng/mL. researchgate.netnih.gov Titrimetric methods also show linearity over specific ranges, such as 1-9 mg for a two-phase titration and 2-20 mg for acid-base titrations. scispace.comresearchgate.netresearchgate.net Spectrophotometric methods have shown linearity in ranges of 1.25–15 µg/mL and 3.75–45 µg/mL depending on the reagent used. researchgate.netshd.org.rs
Table 3: Reported Linearity and Calibration Ranges for this compound
| Analytical Method | Linearity / Calibration Range | Correlation Coefficient (r or r²) | Reference |
|---|---|---|---|
| Square-Wave Voltammetry (BDDE) | 0.50 – 20.0 μmol L⁻¹ | Not specified | semanticscholar.org |
| SWAdASV (Carbon Black-Modified Electrode) | 2.99 × 10⁻⁷ – 9.81 × 10⁻⁶ mol L⁻¹ | Not specified | researchgate.net |
| Potentiometry (PVC membrane sensor) | 2.2 × 10⁻⁵ – 1.1 × 10⁻³ mol L⁻¹ | r = 0.999 | researchgate.netpeacta.org |
| Two-Phase Titrimetry | 1–9 mg | Not applicable | researchgate.net |
| Acid-Base Titrimetry | 2–20 mg | Not applicable | researchgate.net |
| UPLC-MS/MS | 0.06–0.17 ng/mL & 0.6–1.7 ng/mL | r > 0.99 | nih.gov |
| HPLC | 80–120 μg/mL | r² > 0.999 | researchgate.net |
| Spectrophotometry (Iodine) | 1.25–15 μg/mL | Not specified | researchgate.netshd.org.rs |
| Spectrophotometry (Picric Acid) | 3.75–45 μg/mL | Not specified | researchgate.netshd.org.rs |
Accuracy and Precision Assessment
Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision measures the degree of agreement among a series of measurements, typically expressed as the relative standard deviation (RSD).
For a voltammetric method using a boron-doped diamond electrode, addition and recovery studies in commercial tablets showed excellent recovery values from 94.3% to 104%. semanticscholar.org A square-wave adsorptive anodic stripping voltammetric procedure reported mean recoveries of 100.5% (±0.71) and 98.6% (±1.12) for different dosage forms. nih.gov A UPLC-MS/MS method was validated with accuracy (mean recovery) between 80-120% and precision (RSD) at ≤10.0%. researchgate.netnih.gov An acid-base titrimetric method demonstrated satisfactory precision with intra-day and inter-day RSD values at or below 2.76% and good accuracy with relative error (RE) at or below 2.67%. researchgate.net A two-phase titrimetric method showed recoveries in the range of 99.5-103.8% with RSD values between 0.86-1.6%. researchgate.net An HPLC method was found to be accurate with a recovery of 97.8% and precise with a coefficient of variation of 1.52%. researchgate.net
Table 4: Accuracy and Precision Data for this compound Analysis
| Analytical Method | Accuracy (% Recovery) | Precision (% RSD) | Reference |
|---|---|---|---|
| Square-Wave Voltammetry (BDDE) | 94.3 – 104% | Not specified | semanticscholar.org |
| SWAdASV (Glassy Carbon Electrode) | 98.6 – 100.5% | 0.71 – 1.12% | nih.gov |
| Acid-Base Titrimetry | 97.48 – 106.3% | ≤ 2.76% (Inter/Intra-day) | researchgate.net |
| Two-Phase Titrimetry | 99.5 – 103.8% | 0.86 – 1.6% | researchgate.net |
| UPLC-MS/MS | 80 – 120% | ≤ 10.0% (Inter/Intra-run) | nih.gov |
| HPLC | 97.8% | 1.52% | researchgate.net |
| Potentiometry (PVC membrane sensor) | Not specified | 1.86 – 4.81% | researchgate.netpeacta.org |
| Iodometric Titration (Oxone) | Not specified | ≤ 1.52% | nuph.edu.ua |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.
Voltammetric methods are known for their low detection limits. A square-wave voltammetry method using a boron-doped diamond electrode achieved an LOD of 0.43 μmol L⁻¹. semanticscholar.org A highly sensitive square-wave adsorptive anodic stripping voltammetric method reported an LOD of 1.5 x 10⁻⁸ mol L⁻¹ (5.62 ng/mL) and an LOQ of 5.0 x 10⁻⁸ mol L⁻¹ (18.75 ng/mL) in human serum. nih.gov Using a carbon black-modified electrode, the LOD was found to be 1.00 × 10⁻⁷ mol L⁻¹. researchgate.net For a UPLC-MS/MS method, the LOQ in an extracellular solution was 0.09 ng/mL. researchgate.netnih.gov An ultra-sensitive UHPLC-MS/MS method for blood analysis calculated the LOQ for hydroxyzine to be 0.345 ng/mL. nih.govnih.gov Spectrophotometric methods yielded LOD and LOQ values that varied with the complexing agent used. researchgate.netshd.org.rs
Table 5: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | LOD | LOQ | Reference |
|---|---|---|---|
| Square-Wave Voltammetry (BDDE) | 0.43 μmol L⁻¹ | Not specified | semanticscholar.org |
| SWAdASV (Glassy Carbon Electrode) | 1.5 x 10⁻⁸ mol L⁻¹ (5.62 ng/mL) | 5.0 x 10⁻⁸ mol L⁻¹ (18.75 ng/mL) | nih.gov |
| SWAdASV (Carbon Black-Modified Electrode) | 1.00 × 10⁻⁷ mol L⁻¹ | Not specified | researchgate.net |
| Potentiometry (PVC membrane sensor) | 4.5 × 10⁻⁶ M | Not specified | researchgate.netpeacta.org |
| UPLC-MS/MS | Not specified | 0.09 ng/mL | nih.gov |
| UHPLC-MS/MS (in blood) | 0.1150 ng/mL | 0.345 ng/mL | nih.gov |
| HPLC | 8.50 µg/mL | 28.34 µg/mL | researchgate.net |
| Spectrophotometry (Iodine & Picric Acid) | Reported | Reported | researchgate.netshd.org.rs |
Robustness and Stability-Indicating Studies
The robustness and stability-indicating properties of analytical methods for hydroxyzine hydrochloride (HCl) are critical for ensuring the quality and integrity of the drug substance and its formulations. These studies involve subjecting the compound to various stress conditions to understand its degradation pathways and to develop analytical methods capable of separating the intact drug from its degradation products.
Forced degradation studies are a key component of this process, providing insight into the chemical behavior of the molecule. nih.gov These studies typically include exposure to acid and base hydrolysis, oxidation, thermal stress, and photolysis. nih.gov The data generated from these studies are then used to develop and validate stability-indicating analytical methods, most commonly high-performance liquid chromatography (HPLC) methods.
Forced Degradation Studies
Forced degradation studies on this compound have been conducted under a variety of stress conditions to identify potential degradation products and to establish the stability-indicating nature of analytical methods. tandfonline.comscispace.com These studies are essential for understanding the intrinsic stability of the molecule and for developing formulations that can protect the drug from degradation. nih.gov
One such study utilized a reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound. tandfonline.comscispace.comresearchgate.net The drug was subjected to acid, base, oxidative, thermal, and photolytic stress. tandfonline.com The results of these studies demonstrated that the drug is susceptible to degradation under these conditions, leading to the formation of several degradation products. tandfonline.comscispace.comresearchgate.net
A simple and robust HPLC method was developed to analyze the organic impurities of hydroxyzine hydrochloride. researchgate.net The stability-indicating capability of this method was confirmed through stress testing, which included hydrolysis, oxidation, thermal stress, photolight, and humidity. researchgate.net
The following table summarizes the conditions and findings from a representative forced degradation study of this compound.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Degradation Observed |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 8 hours | Significant degradation |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | Significant degradation |
| Oxidative | 30% H₂O₂ | 24 hours | Significant degradation |
| Thermal | 110°C | 24 hours | Degradation observed |
| Photolytic | UV light (254 nm) | 24 hours | Degradation observed |
In a detailed investigation, the chemical structures of two degradation products were identified as hydroxyzine N-Oxide and O-Acetyl hydroxyzine using liquid chromatography-mass spectrometry (LC-MS) and high-resolution MS. researchgate.netresearchgate.net
Development and Validation of Stability-Indicating HPLC Methods
The development of a stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other impurities. For this compound, several RP-HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. tandfonline.comscispace.com
One validated method utilized a Hibar μBondapak C18 column with a mobile phase composed of acetonitrile, methanol, and a buffer (500:200:300 v/v/v). scispace.comresearchgate.net The separation was achieved at a flow rate of 1.0 mL/min with UV detection at 235 nm. scispace.comresearchgate.net This method demonstrated excellent linearity over a concentration range of 10–10,000 ng/mL, with a correlation coefficient (r) of 0.9993. tandfonline.comscispace.comresearchgate.net The recovery rates were between 97% and 102%, and the relative standard deviation (RSD) for reproducibility in serum samples was less than 2.5%, indicating high accuracy and precision. tandfonline.comscispace.comresearchgate.net
Another robust HPLC method for identifying organic impurities in hydroxyzine hydrochloride was developed using a C18 column (150 × 3.9 mm, 5 μm). researchgate.netresearchgate.net This method employed a binary gradient elution with mobile phase A consisting of 0.1% trifluoroacetic acid in purified water and mobile phase B containing 0.05% trifluoroacetic acid in acetonitrile. researchgate.netresearchgate.net The flow rate was maintained at 0.7 mL/min, with the column temperature at 30°C and the sample temperature at 25°C. researchgate.netresearchgate.net Detection was performed at 230 nm for most impurities and at 254 nm for impurity-C. researchgate.net
The robustness of these methods is tested by intentionally varying critical parameters such as the mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal use.
The following table outlines the key parameters of a validated stability-indicating HPLC method for this compound.
Table 2: Parameters of a Validated Stability-Indicating HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Stationary Phase | Hibar μBondapak C18 column |
| Mobile Phase | Acetonitrile:Methanol:Buffer (500:200:300 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Linearity Range | 10–10,000 ng/mL |
| Correlation Coefficient (r) | 0.9993 |
| Recovery | 97% to 102% |
| Precision (RSD) | < 2.5% |
Furthermore, a UPLC-MS/MS method was developed and validated for the quantification of hydroxyzine hydrochloride in an extracellular solution for in vitro preclinical safety studies. nih.gov This method demonstrated stability of hydroxyzine hydrochloride in the solution when stored at 4-8°C for at least 37 days, at room temperature for at least 16 days, and at +35°C for at least 16 days. nih.gov
The successful development and validation of these stability-indicating methods ensure that they are suitable for routine quality control, stability studies, and the analysis of this compound in various matrices, including bulk drug, pharmaceutical formulations, and biological samples. tandfonline.comscispace.comresearchgate.net
Computational Chemistry and in Silico Modeling
Molecular Docking Simulations for Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Hydroxyzine (B1673990), these simulations have been crucial in elucidating its binding mechanisms with various biological targets.
Research has extensively modeled the interaction of Hydroxyzine with its primary target, the histamine (B1213489) H1 receptor (H1R). nih.govresearchgate.net Studies employing induced-fit docking have calculated significant binding affinities; one such study reported a binding affinity of -141.491 kcal/mol for Hydroxyzine with H1R. researchgate.net These simulations identified key interactive binding site residues, including Lys-191, Asp-107, and Tyr-108, which are crucial for the antagonist's potency. researchgate.net Another docking simulation of Hydroxyzine into the hERG K+ channel, a protein associated with cardiac side effects, was performed using the extra-precision (XP) mode of GLIDE software. nih.gov This study suggested that the aromatic group of Hydroxyzine interacts with the side chain of Tyr652 in the channel. nih.gov
Beyond its antihistaminic activity, docking studies have explored Hydroxyzine's interactions with other receptors. Molecular dynamics simulations have been used to model Hydroxyzine within the ligand-binding domain (LBD) of the retinoic acid receptor beta (RARβ). nih.gov These simulations revealed that Hydroxyzine binds with a higher affinity than the natural agonist, 9-cis-RA, with the residue SER280 being a top contributor to the binding force. nih.gov Furthermore, the binding mechanisms of novel Hydroxyzine derivatives with the androgen receptor (AR) have been investigated using AutoDock software. nih.govresearchgate.net These analyses showed that the compounds bind mainly through hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net
| Target Receptor | Software/Method | Key Interacting Residues | Type of Interactions | Reference |
|---|---|---|---|---|
| Histamine H1 Receptor (H1R) | Induced-fit docking | Lys-191, Asp-107, Tyr-108, Thr-194, Trp-428, Phe-432 | Not Specified | researchgate.net |
| hERG K+ Channel | GLIDE (XP mode) | Tyr652 | Aromatic interactions | nih.gov |
| Retinoic Acid Receptor Beta (RARβ) | Molecular Dynamics (Desmond) | SER280 | Not Specified | nih.gov |
| Androgen Receptor (AR) | AutoDock | Not Specified | Hydrogen bonds, Hydrophobic bonds | nih.govresearchgate.net |
Quantum Chemical Calculations for Structure Optimization
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and geometry of molecules. These methods have been applied to Hydroxyzine to determine its stable conformations and energetics.
The crystal structure of Hydroxyzine dihydrochloride (B599025) has been optimized using DFT techniques. cambridge.org In one study, geometry optimizations were performed using the B3LYP functional with a 6-31G* basis set, incorporating a water solvent model. cambridge.org The calculations revealed that the experimentally observed conformations of the Hydroxyzine cation are significantly higher in energy (166.2 to 249.3 kcal/mol) than their local minimum energy conformations found through optimization. cambridge.org These energy differences arise primarily from variations in the side chains and the saturated piperazine (B1678402) ring, as well as different orientations of the aromatic rings. cambridge.org The calculations also confirmed that in the dihydrochloride salt, each protonated nitrogen atom forms a very strong hydrogen bond with a chloride anion. cambridge.org Other DFT studies on related piperazine derivatives have utilized similar methods, such as the B3LYP functional with a 6-31G**++ basis set, to calculate atomic and molecular properties and determine chemical reactivity. scispace.com Such calculations are fundamental for understanding intramolecular charge transfer and identifying reactive sites within the molecule. scispace.com
| Method | Functional | Basis Set | Software | Key Findings | Reference |
|---|---|---|---|---|---|
| Density Functional Theory (DFT) | GGA-PBE | Not Specified (Plane wave cutoff 400.0 eV) | VASP | Optimized unit cell and atomic positions for Rietveld refinement. | cambridge.org |
| Quantum Chemical Geometry Optimization | B3LYP | 6-31G* | Spartan'16 | Determined energy differences between experimental and minimum energy conformations. | cambridge.org |
Simulations of Ion-Association Complexes
The behavior of Hydroxyzine in solution and its interaction with counter-ions can be simulated to understand the formation and structure of ion-association complexes. These complexes are relevant for analytical methods and understanding formulation properties.
One study investigated the formation of a stable ion-association complex between the cationic form of Hydroxyzine (HZH+) and an anionic vanadium(V) chelate, specifically [VO2(HTAR)]⁻, where HTAR is 6-hexyl-4-(2-thiazolylazo)resorcinol. researchgate.net To elucidate the structure of this complex, the ground-state equilibrium geometries of the individual ions were optimized at the B3LYP level of theory using 6-311++G** basis functions. researchgate.net Following the optimization of the constituent ions, they were paired in four different configurations to determine the most energetically favorable structure of the extracted species. researchgate.netresearchgate.net The lowest-energy structure revealed that the VO2 group of the anion interacts primarily with the heterochain of the Hydroxyzine cation. researchgate.net A significant hydrogen bond was identified between the terminal oxygen of the cation's hydroxyethoxyethyl chain and an oxygen atom of the VO2 group (V–O···H–O), with a calculated distance of 1.714 Å. researchgate.net
Computational Approaches to Metabolism Prediction
Predicting the metabolic fate of a drug candidate is a critical step in drug discovery, helping to identify potentially unstable compounds or those that might form reactive metabolites. nih.govdocumentsdelivered.com While specific in silico metabolism studies for Hydroxyzine are not extensively published, the methodologies applied to its chemical class, piperazine derivatives, are well-established. researchgate.netnih.govresearchgate.netmdpi.com
Computational metabolism prediction can be broadly categorized into ligand-based, structure-based, and rule-based approaches. nih.govnih.gov
Ligand-based methods , such as Quantitative Structure-Activity Relationship (QSAR) models, are used to correlate the structural features of a series of compounds with their metabolic stability or rate of metabolism. mdpi.comnih.gov
Structure-based methods involve docking the substrate into the active site of a metabolizing enzyme, most commonly a Cytochrome P450 (CYP) enzyme. nih.govresearchgate.net These simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) calculations, can predict the most likely sites of metabolism (SOMs) on the molecule by evaluating the accessibility and reactivity of different atoms. researchgate.net
Rule-based or expert systems use a predefined set of structural rules and known metabolic transformations to predict the metabolites of a new compound. nih.gov
For piperazine derivatives, in silico tools are employed to predict ADME (absorption, distribution, metabolism, and excretion) properties and to identify potential sites of metabolism. researchgate.netnih.govnih.gov These computational approaches are vital for reducing late-stage failures of drug candidates by providing early assessments of their pharmacokinetic and safety profiles. nih.govnih.gov
Future Research Directions and Unexplored Avenues
Advanced Mechanistic Elucidation of Off-Target Effects
While Hydroxyzine's primary mechanism of action is the antagonism of histamine (B1213489) H1 receptors, its clinical profile is also shaped by its interactions with other molecular targets. nih.govtaylorandfrancis.com These "off-target" effects are not fully characterized, and a deeper mechanistic understanding is a critical direction for future research. Hydroxyzine (B1673990) is known to be a weak antagonist at several other neuroreceptors, including serotonin (B10506) 5-HT2, dopamine (B1211576) D2, and α1-adrenergic receptors. taylorandfrancis.com
Future investigations should aim to:
Quantify the binding affinities and functional activities of Hydroxyzine and its metabolites at these non-histaminergic receptors with greater precision.
Elucidate the downstream signaling cascades that are modulated by these off-target interactions.
Determine the clinical relevance of these secondary pharmacological actions, separating them from the effects of H1-receptor blockade.
Understanding these mechanisms could explain the variability in patient responses and potentially lead to the development of more selective compounds with optimized therapeutic profiles.
Exploration of Novel Cellular Targets and Signaling Pathways
Recent research has indicated that Hydroxyzine's influence extends to fundamental cellular processes beyond receptor antagonism, suggesting the existence of previously unknown molecular targets. A significant area of investigation is its effect on cancer cells and immune pathways.
Studies in triple-negative breast cancer (TNBC) cells have shown that Hydroxyzine can induce cell death by modulating key signaling pathways. nih.gov Specifically, research demonstrated that Hydroxyzine:
Down-regulated the phosphorylation of JAK2 (Janus kinase 2) and STAT3 (Signal Transducer and Activator of Transcription 3), critical proteins in a pathway that controls cancer cell survival and proliferation. nih.gov
Decreased the levels of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest. nih.gov
Triggered the mitochondrial apoptotic pathway and the generation of mitochondrial superoxide. nih.gov
Furthermore, separate investigations into its immunomodulatory activity found that Hydroxyzine affects inflammatory signaling in mammalian macrophages. doaj.org It was observed to cause a significant decrease in the levels of phosphorylated (active) p38 MAPK and PI3K proteins, which are central to inflammatory responses. doaj.org
Future research should build on these findings to identify the direct molecular targets through which Hydroxyzine exerts these effects. Identifying these novel targets could unlock new therapeutic applications for Hydroxyzine or its derivatives in oncology and inflammatory diseases. nih.govopenaccessjournals.com
Development of Advanced Analytical Techniques for Biological Matrices
The accurate quantification of Hydroxyzine and its primary active metabolite, cetirizine (B192768), in biological samples is crucial for pharmacokinetic, toxicological, and forensic studies. nih.gov Biological fluids such as blood, plasma, and urine are complex matrices, requiring sophisticated sample preparation and highly sensitive analytical methods to isolate and measure the compounds accurately. benthamscience.com
Several methods have been developed, each with varying levels of sensitivity and complexity. These include high-performance liquid chromatography (HPLC) with UV detection, gas-liquid chromatography-mass spectrometry (GLC-MS), and more recently, ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.govresearchgate.netresearchgate.net An ultra-sensitive UHPLC-QqQ-MS/MS method has achieved a lower limit of quantification (LOQ) for Hydroxyzine of 0.345 ng/mL in biological fluids. nih.gov
Future research in this area should focus on:
Developing even more sensitive and high-throughput methods to detect trace amounts of the drug, particularly in forensic postmortem analyses where concentrations can be very low. nih.gov
Creating simpler and more cost-effective sample preparation techniques to improve efficiency in clinical and research laboratories. benthamscience.comresearchgate.net
Validating methods for a wider range of biological matrices, including vitreous humor and bile, to support comprehensive toxicological investigations. nih.gov
| Technique | Matrix | Detection Limit / Range | Key Features | Reference |
|---|---|---|---|---|
| RP-HPLC with UV | Human Plasma | 20-1500 ng/ml | Utilizes a liquid-liquid extraction procedure; suitable for toxicological purposes. | researchgate.net |
| GLC-MS | Human Plasma | Peak concentrations of ~80 ng/ml detected. | Involves chemical-ionization mass spectrometry of acetate (B1210297) derivatives. | researchgate.net |
| LC-MS (Electrospray) | Human Plasma | Linear range: 1.56–200.0 ng/mL; LOQ: 1.56 ng/mL | Rapid and specific method with ~70% extraction efficiency. | researchgate.net |
| UPLC-MS/MS | Extracellular Solution (hERG assay) | LOQ: 0.09 ng/mL | Developed for preclinical safety studies requiring analysis of very low concentrations. | nih.gov |
| UHPLC-QqQ-MS/MS | Human Blood, Urine, Vitreous Humor, etc. | LOQ: 0.345 ng/mL | Ultra-sensitive method for simultaneous determination of hydroxyzine and cetirizine; suitable for forensic toxicology. | nih.gov |
Investigation of Stereoisomeric Differences in Pharmacological Activity
Like many pharmaceuticals, Hydroxyzine is administered as a racemic mixture, meaning it contains an equal amount of two enantiomers—mirror-image molecules that are not superimposable. nih.gov In a chiral biological environment, enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties. nih.govbiomedgrid.com One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to undesirable effects. nih.gov
This principle is well-illustrated by Hydroxyzine's active metabolite, cetirizine. Cetirizine itself is a racemic mixture, and its single-enantiomer form, levocetirizine, is marketed as a distinct second-generation antihistamine. frontiersin.org Levocetirizine possesses the majority of the antihistaminic activity.
A significant and unexplored avenue of research is the stereoselective investigation of the parent compound, Hydroxyzine. Future studies should focus on:
The chiral separation of Hydroxyzine's R- and S-enantiomers.
Characterizing the distinct pharmacological profiles of each enantiomer, including their binding affinities for the H1 receptor and various off-target receptors.
Evaluating the stereoselective metabolism of Hydroxyzine to understand if one enantiomer is preferentially converted to cetirizine or other metabolites.
This research could lead to the development of a single-enantiomer version of Hydroxyzine, potentially offering a more favorable therapeutic index and a more predictable clinical response. nih.govresearchgate.net
Integration of Multi-Omics Data for Comprehensive Understanding
To achieve a holistic understanding of Hydroxyzine's biological effects, future research must move towards the integration of large-scale datasets using a multi-omics approach. amazon.com This involves combining data from genomics, proteomics (the study of proteins), and metabolomics (the study of metabolites) to build a comprehensive model of the drug's interactions within the body.
For Hydroxyzine, an integrated multi-omics strategy could:
Genomics: Identify genetic variations in metabolic enzymes (like cytochrome P450) or drug targets that influence an individual's response to Hydroxyzine.
Proteomics: Analyze global changes in protein expression and phosphorylation in response to Hydroxyzine treatment, providing a broad view of the affected signaling pathways, such as the JAK/STAT or PI3K pathways. nih.govdoaj.org
Metabolomics: Profile the changes in endogenous small molecules following drug administration to map the downstream metabolic consequences of its action.
By integrating these datasets, researchers can move beyond a single-target view of drug action and construct a comprehensive network of Hydroxyzine's effects. amazon.com This approach holds the potential to identify novel biomarkers for predicting patient response, uncover new therapeutic indications, and provide a deeper, systems-level understanding of its pharmacology.
Q & A
Q. Methodological Answer :
- Purity Assessment : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 230–254 nm) and a C18 column. Compare retention times against certified reference standards .
- Stability Testing : Conduct accelerated stability studies under varying pH (1.2–7.4), temperature (25°C–40°C), and humidity (60–75% RH). Monitor degradation products via mass spectrometry (MS) .
- Documentation : Report detailed chromatographic conditions, validation parameters (e.g., LOD, LOQ), and statistical analysis of stability data (e.g., Arrhenius equation for shelf-life prediction) .
Advanced: How can researchers resolve contradictions in this compound’s pharmacokinetic (PK) data across species or clinical trials?
Q. Methodological Answer :
- Meta-Analysis Framework : Aggregate PK data (e.g., Cmax, t½) from published studies. Adjust for covariates like body surface area, metabolic enzyme polymorphisms (CYP2D6), and formulation differences (salt vs. free base) .
- In Silico Modeling: Use physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) to simulate interspecies variability. Validate with in vivo data from controlled dosing regimens .
- Statistical Harmonization : Apply Bayesian hierarchical models to account for study heterogeneity and outlier effects .
Basic: What pharmacological mechanisms should be prioritized when designing this compound experiments targeting histamine receptors?
Q. Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement (e.g., [³H]-mepyramine for H1 receptors) in transfected HEK293 cells. Include positive controls (e.g., diphenhydramine) .
- Functional Studies : Measure intracellular Ca²⁺ flux or cAMP inhibition in H1 receptor-expressing cell lines. Compare potency (IC50) across this compound batches .
- Cross-Reactivity Screening : Test affinity for off-target receptors (e.g., muscarinic, serotonin) to rule out confounding effects .
Advanced: What novel synthesis methods improve this compound’s yield while minimizing chiral impurities?
Q. Methodological Answer :
- Asymmetric Catalysis : Optimize enantioselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to enhance (R)-enantiomer yield .
- Green Chemistry : Replace traditional solvents (e.g., dichloromethane) with ionic liquids or supercritical CO₂ to reduce racemization during crystallization .
- Quality-by-Design (QbD) : Apply factorial design (e.g., DoE) to identify critical process parameters (CPPs) affecting purity and stereochemical integrity .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Q. Methodological Answer :
- Engineering Controls : Use fume hoods for powder handling and negative-pressure isolators for bulk synthesis .
- PPE : Wear nitrile gloves (ASTM D6978 standard), safety goggles with indirect ventilation, and lab coats rated for chemical splash protection .
- Decontamination : Implement ethanol-based solutions for spill cleanup and HEPA-filtered vacuums for particulate removal .
Advanced: How should researchers analyze dose-response relationships for this compound’s anxiolytic effects in animal models?
Q. Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal Emax models (e.g., Hill equation) using software like GraphPad Prism. Report EC50, Hill coefficient, and 95% confidence intervals .
- Behavioral Assays : Standardize elevated plus maze (EPM) or open-field test protocols to minimize inter-lab variability. Include blinding for subjective scoring .
- Multivariate Analysis : Apply principal component analysis (PCA) to disentangle anxiolytic effects from locomotor activity changes .
Advanced: How can computational modeling predict this compound’s interactions with novel protein targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to homology-modeled H4 receptors or orphan GPCRs. Validate with mutagenesis data .
- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and hydrogen-bond networks .
- Machine Learning : Train QSAR models on PubChem BioAssay data to prioritize high-probability off-targets .
Basic: What steps ensure reproducibility in this compound’s in vitro cytotoxicity assays?
Q. Methodological Answer :
- Standard Operating Procedures (SOPs) : Predefine cell passage numbers, serum lot requirements, and incubation times (e.g., 24–48 hours) .
- Control Groups : Include vehicle (DMSO ≤0.1%), positive control (e.g., doxorubicin), and inter-plate normalization standards .
- Data Transparency : Share raw fluorescence/absorbance readings, not just normalized viability percentages .
Advanced: How does this compound’s stereochemistry influence its pharmacological activity and metabolic clearance?
Q. Methodological Answer :
- Chiral Chromatography : Separate enantiomers using amylose-based columns (Chiralpak AD-H) with hexane:isopropanol mobile phases. Correlate elution order with activity .
- Enzyme Kinetics : Compare CYP2D6-mediated metabolism rates of (R)- and (S)-enantiomers using human liver microsomes. Measure Km and Vmax via LC-MS/MS .
- In Vivo Correlation : Administer pure enantiomers to CYP2D6-genotyped volunteers and model AUC differences using NONMEM .
Advanced: How should researchers present conflicting data on this compound’s off-target effects in publications?
Q. Methodological Answer :
- Transparent Visualization : Use forest plots or heatmaps to display effect sizes and confidence intervals across studies .
- Mechanistic Hypotheses : Propose testable models (e.g., allosteric modulation vs. metabolite interference) to explain discrepancies .
- Ethical Reporting : Disclose funding sources, batch-to-batch variability, and unpublished negative data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
